6-Methoxy-2-methylquinolin-4-ol

Catalog No.
S3310976
CAS No.
58596-37-5
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-2-methylquinolin-4-ol

CAS Number

58596-37-5

Product Name

6-Methoxy-2-methylquinolin-4-ol

IUPAC Name

6-methoxy-2-methyl-1H-quinolin-4-one

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-7-5-11(13)9-6-8(14-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,13)

InChI Key

JEFIWGFOCYLOLA-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)OC

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)OC

The exact mass of the compound 6-Methoxy-2-methylquinolin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 246072. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Methoxy-2-methylquinolin-4-ol (CAS: 58596-37-5) is a critical heterocyclic building block typically synthesized via the Conrad-Limpach reaction from 4-methoxyaniline and ethyl acetoacetate. It serves as an essential precursor for the synthesis of biologically active quinolines, including autophagy inhibitors and highly potent antitubercular and antimalarial agents. Its specific substitution pattern—specifically the combination of the 6-methoxy and 2-methyl groups—imparts distinct physicochemical properties and steric hindrance that dictate its reactivity during downstream functionalization. For procurement and process chemistry, this compound is fundamentally non-interchangeable with unmethylated or demethoxylated analogs due to its highly specific chemoselectivity in alkylation reactions and its absolute requirement for target-binding in downstream active pharmaceutical ingredients (APIs) [1].

Substituting 6-Methoxy-2-methylquinolin-4-ol with closely related analogs, such as 6-methoxyquinolin-4-ol or 2-methylquinolin-4-ol, leads to catastrophic failures in both synthetic yield and downstream pharmacological potency. The 2-methyl group is not merely a structural accessory; it provides critical steric hindrance that directs subsequent etherification exclusively to the oxygen atom. If a buyer substitutes this with an unmethylated analog, the reaction pathway shifts entirely to N-alkylation, yielding inactive byproducts. Furthermore, the 6-methoxy group is an absolute requirement for binding affinity in antimycobacterial applications; removing it results in a massive loss of potency. Therefore, procurement must strictly specify CAS 58596-37-5 to ensure correct regioselectivity and final product efficacy [1].

Steric-Driven Regioselectivity in Alkylation (O- vs. N-Alkylation)

The presence of the 2-methyl group on 6-Methoxy-2-methylquinolin-4-ol is essential for directing chemoselective O-alkylation. When reacted with alkylating agents under basic conditions, the target compound exclusively yields the desired 4-alkoxyquinoline derivatives. In stark contrast, substituting the precursor with 6-methoxyquinolin-4-ol (lacking the 2-methyl group) results in exclusive N-alkylation, yielding 72% of an inactive N-alkylated byproduct [1].

Evidence DimensionRegioselectivity of alkylation
Target Compound DataExclusive O-alkylation (yielding active 4-alkoxyquinolines)
Comparator Or Baseline6-Methoxyquinolin-4-ol (yields 72% N-alkylated product)
Quantified DifferenceComplete shift from N-alkylation to O-alkylation
ConditionsReaction with alkyl halides in the presence of K2CO3 in DMF at 25 °C

Procurement of the exact 2-methylated precursor is mandatory to prevent total yield loss to inactive N-alkylated byproducts during the synthesis of 4-alkoxyquinoline libraries.

Downstream Pharmacological Potency in Antitubercular Assays

The 6-methoxy substituent is an absolute requirement for the antimycobacterial activity of downstream 2-(quinolin-4-yloxy)acetamide derivatives. Derivatives synthesized from 6-Methoxy-2-methylquinolin-4-ol demonstrated submicromolar potency against Mycobacterium tuberculosis strain H37Rv, with Minimum Inhibitory Concentrations (MIC) as low as 0.48 µM. Conversely, analogs synthesized from precursors lacking the 6-methoxy group exhibited an MIC of >29 µM, rendering them essentially inactive [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv
Target Compound DataMIC = 0.48 µM
Comparator Or BaselineAnalogs lacking the 6-methoxy group (MIC > 29 µM)
Quantified Difference>60-fold improvement in antimycobacterial potency
ConditionsWhole-cell assay against M. tuberculosis strain H37Rv

The 6-methoxy group is non-negotiable for downstream API efficacy, meaning buyers cannot substitute with cheaper, unmethoxylated quinolin-4-ol precursors.

Compatibility with Rapid Ultrasound-Assisted Synthesis

6-Methoxy-2-methylquinolin-4-ol demonstrates excellent processability under acoustic cavitation conditions. During ultrasound-assisted O-alkylation with benzyl bromides in DMF and K2CO3, the reaction reaches completion in just 15 minutes, yielding high-purity 4-alkoxy-6-methoxy-2-methylquinolines. This represents a drastic reduction in reaction time compared to conventional thermal reflux methods, which typically require hours of heating[1].

Evidence DimensionReaction time for complete O-alkylation
Target Compound Data15 minutes reaction time
Comparator Or BaselineConventional thermal methods (hours of heating)
Quantified DifferenceReduction from hours to 15 minutes
ConditionsUltrasound-assisted reaction in DMF with K2CO3

Compatibility with rapid, ultrasound-assisted protocols allows industrial buyers to significantly accelerate high-throughput library generation and reduce energy consumption.

Precursor Suitability for QcrB Inhibitor Synthesis

6-Methoxy-2-methylquinolin-4-ol is a validated starting material for the synthesis of advanced quinoline hybrids targeting the mycobacterial cytochrome bc1 complex (QcrB). When reacted with 2-(bromomethyl)quinoline, the target compound yields specific hybrid inhibitors that exhibit high resistance against the QcrB T313I mutant, achieving an MIC value of 4.7 µg/mL. This specific substitution pattern is critical for binding within the QcrB active site[1].

Evidence DimensionMIC against QcrB T313I mutant M. tuberculosis
Target Compound DataMIC = 4.7 µg/mL (downstream hybrid 49)
Comparator Or BaselineStandard unoptimized quinoline scaffolds
Quantified DifferenceHigh specific activity against a drug-resistant mutant strain
ConditionsNucleophilic substitution in anhydrous DMF/K2CO3 at room temperature

Procurement of this exact precursor is essential for research programs focused on overcoming drug-resistant tuberculosis via QcrB inhibition.

Synthesis of 4-Alkoxyquinoline-Based Antitubercular Agents

Due to its unique 2-methyl group directing exclusive O-alkylation, 6-Methoxy-2-methylquinolin-4-ol is the optimal precursor for synthesizing libraries of 2-(quinolin-4-yloxy)acetamides. These downstream APIs exhibit submicromolar potency against drug-resistant Mycobacterium tuberculosis, making this compound indispensable for infectious disease drug discovery programs [1].

High-Throughput Ultrasound-Assisted Library Generation

The compound's proven compatibility with acoustic cavitation allows it to be used in rapid, ultrasound-assisted O-alkylation protocols. This is ideal for industrial process chemistry teams looking to generate large libraries of 4-alkoxy-2-methylquinolines in 15-minute reaction cycles, drastically reducing energy costs and time-to-result[2].

Development of Autophagy Inhibitors for Oncology

6-Methoxy-2-methylquinolin-4-ol serves as a critical intermediate in the synthesis of asymmetric bisaminoquinolines (such as Lyso-05 analogs). By undergoing chlorination to 4-chloro-6-methoxy-2-methylquinoline followed by amination, it enables the creation of potent lysosomotropic agents that inhibit autophagy in cancer cells, a key application in modern oncology research[3].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

6-Methoxy-2-methyl-4-quinolinol

Dates

Last modified: 08-19-2023

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